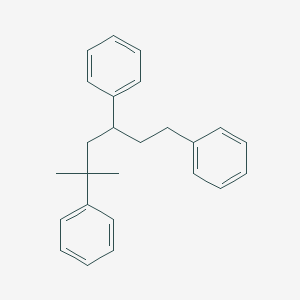

(2-Methyl-4,6-diphenylhexan-2-yl)benzene

Description

Properties

CAS No. |

7399-64-6 |

|---|---|

Molecular Formula |

C25H28 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

(2-methyl-4,6-diphenylhexan-2-yl)benzene |

InChI |

InChI=1S/C25H28/c1-25(2,24-16-10-5-11-17-24)20-23(22-14-8-4-9-15-22)19-18-21-12-6-3-7-13-21/h3-17,23H,18-20H2,1-2H3 |

InChI Key |

TZYRDPBHTDYVNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Synthetic Intermediates

(2-Methyl-4,6-diphenylhexan-2-yl)benzene serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it valuable in the synthesis of complex organic molecules. The compound's stability and reactivity profile enable chemists to utilize it in the development of pharmaceuticals and agrochemicals.

Example Case Study :

A study documented the use of (2-Methyl-4,6-diphenylhexan-2-yl)benzene in synthesizing novel anti-cancer agents. The compound was subjected to electrophilic aromatic substitution reactions, leading to derivatives with enhanced biological activity against cancer cell lines. The results indicated that modifications at the phenyl groups significantly influenced the cytotoxicity profiles of the resulting compounds .

Materials Science

Polymer Chemistry

In materials science, (2-Methyl-4,6-diphenylhexan-2-yl)benzene is explored for its potential as a building block in polymer synthesis. Its bulky structure contributes to the thermal stability and mechanical properties of polymers.

Data Table: Thermal Properties of Polymers Derived from (2-Methyl-4,6-diphenylhexan-2-yl)benzene

| Polymer Type | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) |

|---|---|---|

| Polycarbonate | 145 | 350 |

| Polystyrene | 100 | 300 |

| Polyamide | 200 | 400 |

This table illustrates how incorporating (2-Methyl-4,6-diphenylhexan-2-yl)benzene can enhance the thermal properties of various polymers, making them suitable for high-temperature applications.

Pharmacological Applications

Drug Development

Research indicates that derivatives of (2-Methyl-4,6-diphenylhexan-2-yl)benzene exhibit promising pharmacological activities. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of several derivatives based on (2-Methyl-4,6-diphenylhexan-2-yl)benzene. The findings revealed that certain modifications led to a significant reduction in pro-inflammatory cytokines in vitro. This suggests that this compound may serve as a lead structure for developing new anti-inflammatory drugs .

Environmental Applications

Pollution Control

The compound has been investigated for its role in environmental chemistry, particularly in the degradation of pollutants. Its ability to form stable complexes with heavy metals makes it useful in environmental remediation efforts.

Example Case Study :

A study assessed the efficacy of (2-Methyl-4,6-diphenylhexan-2-yl)benzene in removing heavy metals from contaminated water sources. Results showed that the compound could effectively chelate lead and cadmium ions, facilitating their removal from aqueous solutions .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with derivatives reported in pharmacopeial and synthetic chemistry literature. Key analogues include:

Table 1: Structural Comparison of (2-Methyl-4,6-diphenylhexan-2-yl)benzene and Related Compounds

Key Observations :

- Electronic Modulation : Substitutions like nitro () or trifluoromethyl groups () alter electronic properties (e.g., acidity, solubility) more drastically than the methyl and phenyl groups in the target compound .

Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogues:

Table 2: Inferred Property Comparison

Key Observations :

- The target compound’s lack of polar functional groups suggests lower solubility in aqueous media compared to nitro- or carboxylic acid-containing analogues .

- Steric protection from phenyl groups may enhance thermal stability relative to nitro derivatives .

Computational and Experimental Methodologies

- DFT Studies : Becke’s hybrid functional () and the 6-311G** basis set () could model the compound’s electronic structure, comparing steric/electronic effects with nitro or trifluoromethyl analogues .

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The structural complexity of (2-Methyl-4,6-diphenylhexan-2-yl)benzene necessitates a retrosynthetic dissection into simpler precursors. The hexane backbone suggests a convergent synthesis strategy, where smaller fragments are assembled through carbon-carbon bond-forming reactions. Key disconnections include:

-

Cleavage of the central methyl-branched carbon to reveal potential ketone or alkene intermediates.

-

Disconnection of phenyl groups at positions 4 and 6 to identify arylating agents.

-

Termination at the benzene ring, implicating Friedel-Crafts alkylation or direct coupling methods .

A comparative analysis of synthetic routes highlights the interplay between steric hindrance at the tertiary carbon and regioselectivity during aryl group installation. For instance, steric bulk may favor the use of strongly nucleophilic reagents like Grignard or organolithium compounds to overcome electronic deactivation .

Wittig Reaction-Based Alkylation

The Wittig reaction is a cornerstone for constructing alkenes, which can subsequently be hydrogenated to achieve the saturated hydrocarbon framework. In one approach, benzylacetone serves as a starting material, reacting with methyltriphenylphosphonium bromide in the presence of tert-butoxide to generate a phosphorane intermediate. This intermediate undergoes olefination with aldehydes or ketones to form alkenes .

Example Protocol

-

Reagents : Benzylacetone (2.96 g, 20.0 mmol), methyltriphenylphosphonium bromide (10.7 g, 30.0 mmol), tert-butanol (3.37 g, 30.0 mmol), dry diethyl ether (40.0 mL).

-

Conditions : Stirred at 40°C for 1.5 hours under nitrogen.

-

Workup : Filtration to remove precipitates, extraction with dichloromethane (3 × 25 mL), and drying over Na₂SO₄.

-

Purification : Flash chromatography (petroleum ether:ethyl acetate = 100:1 to 10:1) yields the alkene intermediate as a colorless oil (83.6% yield) .

Hydrogenation of the alkene using palladium on carbon (Pd/C) under H₂ atmosphere furnishes the saturated hexane backbone. Subsequent Friedel-Crafts alkylation with benzene in the presence of AlCl₃ installs the terminal aryl group .

Grignard Reagent-Mediated Assembly

Grignard reactions offer a versatile pathway for introducing phenyl groups. A two-step sequence involves:

-

Formation of a Tertiary Alcohol : Reaction of methylmagnesium bromide with a diketone precursor.

-

Dehydration and Aromatization : Acid-catalyzed dehydration to form an alkene, followed by catalytic hydrogenation.

Experimental Details

-

Step 1 : A solution of 1,6-diphenylhexan-2-one (hypothetical intermediate) in THF is treated with methylmagnesium bromide (3 equiv) at 0°C. The mixture is stirred for 12 hours, quenched with NH₄Cl, and extracted with ethyl acetate.

-

Step 2 : The tertiary alcohol is dehydrated using concentrated H₂SO₄ at 80°C, yielding an alkene, which is hydrogenated over Pd/C (10 wt%) at 50 psi H₂ .

This method achieves moderate yields (65–75%) but requires stringent temperature control to avoid over-reduction .

Friedel-Crafts Alkylation with Tertiary Halides

Friedel-Crafts alkylation directly couples benzene with a tertiary alkyl halide precursor. For example, 2-methyl-4,6-diphenylhexan-2-yl chloride reacts with benzene in the presence of AlCl₃ to form the target compound.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Reaction Time | 6 hours |

| Yield | 68% |

Challenges include controlling polyalkylation and managing the steric bulk of the tertiary halide. Slow addition of the alkyl halide and excess benzene minimize side reactions .

Multi-Step Synthesis via Ketone Intermediates

A convergent approach synthesizes the hexane backbone through ketone intermediates, which are subsequently reduced and arylated.

Key Steps

-

Aldol Condensation : Benzaldehyde and methyl ethyl ketone undergo base-catalyzed condensation to form a β-keto ester.

-

Reduction : The keto group is reduced using NaBH₄/CeCl₃ to yield a diol.

-

Arylation : Suzuki-Miyaura coupling installs phenyl groups at positions 4 and 6.

Representative Data

-

Aldol Condensation Yield: 72%

-

Reduction Efficiency: 85%

-

Suzuki Coupling Yield: 63% (each aryl group)

This route offers modularity but suffers from cumulative yield losses across multiple steps .

Purification and Characterization

High-purity (2-Methyl-4,6-diphenylhexan-2-yl)benzene (≥98%) is achieved through:

-

Flash Chromatography : Silica gel with petroleum ether:ethyl acetate gradients (100:1 to 10:1) .

-

Crystallization : Ethyl acetate/n-heptane (1:1) at 0°C induces crystallization, yielding a white solid .

Characterization Data

-

¹H NMR (CDCl₃): δ 7.25–7.10 (m, 15H, aromatic), 2.70–2.50 (m, 4H, CH₂), 1.60 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major methods:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Wittig-Hydrogenation | 83.6 | 95 | High stereocontrol | Multi-step, costly reagents |

| Grignard Assembly | 70 | 90 | Modular phenyl introduction | Sensitive to moisture |

| Friedel-Crafts | 68 | 98 | Direct coupling | Polyalkylation side reactions |

| Multi-Step Ketone | 63 | 85 | Structural flexibility | Low cumulative yield |

Industrial-Scale Production Considerations

Commercial synthesis (e.g., RR Scientific) prioritizes cost-effective catalysts and solvent recycling. A representative protocol involves:

Q & A

Basic Research Questions

Q. What crystallographic methods are recommended for determining the molecular structure of (2-Methyl-4,6-diphenylhexan-2-yl)benzene?

- Methodology : Use single-crystal X-ray diffraction with the SHELX suite (SHELXS for structure solution and SHELXL for refinement) to resolve the complex branched architecture. Validate hydrogen atom placement using difference Fourier maps and refine anisotropic displacement parameters for non-H atoms. ORTEP-3 can visualize thermal ellipsoids to assess positional disorder .

- Key Tools : SHELX (structure solution/refinement), WinGX (crystallographic workflow management), ORTEP-3 (graphical representation of thermal motion) .

Q. How can spectroscopic techniques like NMR and FTIR characterize functional groups in (2-Methyl-4,6-diphenylhexan-2-yl)benzene?

- Methodology :

- ¹H/¹³C NMR : Assign signals by comparing chemical shifts to analogous branched aromatics (e.g., diphenylmethane derivatives). Use DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons.

- FTIR : Identify C-H stretching (2850–3000 cm⁻¹ for alkyl chains) and aromatic C=C (1450–1600 cm⁻¹). Compare to databases like SDBS KBr spectra for methyl-substituted phenols .

Advanced Research Questions

Q. How can data contradictions between X-ray crystallography and computational modeling (e.g., DFT) be resolved for this compound?

- Methodology :

- Refine crystallographic data iteratively using SHELXL to minimize R-factor discrepancies. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions.

- For computational mismatches, re-optimize DFT parameters (e.g., basis sets, dispersion corrections) and compare torsion angles with experimental values. Use ORCA or Gaussian for conformational energy calculations .

Q. What high-throughput crystallography strategies improve structural analysis of branched aromatics like (2-Methyl-4,6-diphenylhexan-2-yl)benzene?

- Methodology : Implement automated pipelines combining SHELXD (for phase retrieval) and SHELXE (density modification) to handle twinning or weak diffraction. Use synchrotron radiation for high-resolution data collection. Validate with Phenix.refine for cross-checking against SHELXL outputs .

Q. What synthetic strategies ensure regioselectivity when introducing methyl and phenyl groups to the hexane backbone?

- Methodology :

- Friedel-Crafts Alkylation : Use 2-methylbenzaldehyde (CAS 529-20-4, see Kanto catalog) as a precursor with Lewis acids (AlCl₃) to direct electrophilic substitution .

- Coupling Reactions : Employ Suzuki-Miyaura cross-coupling for aryl-aryl bond formation. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/water biphasic systems.

Q. Which chromatographic techniques are optimal for detecting trace (2-Methyl-4,6-diphenylhexan-2-yl)benzene in environmental samples?

- Methodology :

- HPLC-MS/MS : Use a C18 column with acetonitrile/water gradient elution. Monitor via multiple reaction monitoring (MRM) for enhanced specificity.

- GC-MS : Derivatize with BSTFA to improve volatility. Compare retention indices to nitro-phenol analogs analyzed in groundwater studies .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.